molecular formula C11H17N3O2 B2522206 N-(2-Propylaminoethyl)-4-nitroaniline CAS No. 1488659-82-0

N-(2-Propylaminoethyl)-4-nitroaniline

Cat. No. B2522206
CAS RN: 1488659-82-0
M. Wt: 223.276
InChI Key: GYBLTBQLHOIUSV-UHFFFAOYSA-N
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Description

N-(2-Propylaminoethyl)-4-nitroaniline is a compound that can be associated with the broader class of nitroaniline derivatives, which are aromatic compounds containing a nitro group attached to an aniline moiety. These compounds are of interest due to their various applications, including their use in dyes, pigments, and as intermediates in organic synthesis. The papers provided discuss related compounds and their synthesis, reactions, and properties, which can shed light on the characteristics of this compound.

Synthesis Analysis

The synthesis of nitroaniline derivatives can involve multiple steps, including acylation, nitration, and hydrolysis. For instance, the synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline from 2-toluidine involves acylation with acetic acid, nitration with mixed acid, and subsequent hydrolysis with hydrochloric acid . The optimal conditions for these reactions have been studied, providing insights into the synthesis process of nitroaniline derivatives. Although the specific synthesis of this compound is not detailed, the general methods applied to similar compounds can be informative.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be characterized using various spectroscopic techniques. For example, photoactive azoimine dyes derived from the reaction of aminopyridine with N,N-dialkyl-1,4-nitrosoaniline have been structurally characterized using X-ray diffraction, NMR, mass spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the molecular geometry, electronic structure, and functional groups present in the compound, which are crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Nitroaniline derivatives can undergo a variety of chemical reactions. The study of N-cyclopropyl-N-alkylanilines reacting with nitrous acid to produce N-alkyl-N-nitrosoaniline demonstrates the specific cleavage of the cyclopropyl group and supports a mechanism involving the formation of an amine radical cation . Additionally, the formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines suggests complex reaction pathways, including cyclization and ring-opening reactions . These studies highlight the diverse reactivity of nitroaniline derivatives and the potential for intricate reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The photochemical behavior of azoimine dyes, for example, differs significantly from non-dialkylamino substituent compounds, with the former showing emission spectra at room temperature . The electrochemical properties, such as oxidation and reduction potentials, can also be determined through techniques like cyclic voltammetry, providing insights into the π-acidity of the dyes . These properties are essential for the practical application of nitroaniline derivatives in various fields.

Scientific Research Applications

  • Drug Delivery Systems : N-(2-Hydroxypropyl)methacrylamide copolymers, incorporating p-nitroanilide, have potential as drug delivery systems. The copolymers with oligopeptidyl-p-nitroanilide side-chains are designed for efficient degradation by lysosomal enzymes, crucial for drug release within the body (Duncan et al., 1983).

  • Chemical Synthesis : p-Nitroaniline derivatives, including N-(2-Propylaminoethyl)-4-nitroaniline, can be synthesized through reactions with aldehydes and p-thiocresol. This process is significant in producing intermediates for further chemical synthesis (Kemal & Reese, 1981).

  • Environmental Biodegradation : Pseudomonas sp. strain FK357 can aerobically degrade N-Methyl-4-nitroaniline (a related compound), using it as a sole carbon, nitrogen, and energy source. This demonstrates potential applications in bioremediation of pollutants (Khan et al., 2013).

  • Piezoelectric Applications : N,N-Dimethyl-4-nitroaniline, a related compound, shows promise in piezoelectric applications. When embedded in poly-L-lactic acid electrospun fibers, it exhibits high piezoelectric output voltage, useful for energy harvesting and emission applications (Baptista et al., 2022).

  • Wastewater Treatment : The degradation of nitroaniline compounds, including related compounds, is crucial for treating wastewater contaminated with toxic chemicals. Studies on membrane-aerated biofilm reactors show potential for efficient removal of these pollutants (Mei et al., 2020).

  • Nanoparticle Synthesis : N,N-Dimethyl-4-nitroaniline is used in the synthesis of copper ferrite nanoparticles, demonstrating a significant acceleration in the reduction of nitroanilines to less toxic products. This finding is relevant for environmental remediation (Naghash-Hamed et al., 2022).

properties

IUPAC Name

N'-(4-nitrophenyl)-N-propylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-7-12-8-9-13-10-3-5-11(6-4-10)14(15)16/h3-6,12-13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBLTBQLHOIUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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